2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)-
CAS No.: 98626-59-6
Cat. No.: VC0051921
Molecular Formula: C16H24N2O
Molecular Weight: 260.381
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98626-59-6 |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.381 |
| IUPAC Name | (2S)-N-(2,6-dimethylphenyl)-1-ethylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C16H24N2O/c1-4-18-11-6-5-10-14(18)16(19)17-15-12(2)8-7-9-13(15)3/h7-9,14H,4-6,10-11H2,1-3H3,(H,17,19)/t14-/m0/s1 |
| Standard InChI Key | AALBZAYEBOEAPQ-AWEZNQCLSA-N |
| SMILES | CCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C |
Introduction
Chemical Identity and Structural Characteristics
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- is a complex organic compound with a molecular formula of C16H24N2O and a molecular weight of 260.381 g/mol. The structure features a piperidine ring substituted with an ethyl group and a carboxamide moiety attached to a 2,6-dimethylphenyl group. The (S) designation indicates a specific stereochemical configuration, crucial for its biological activity and interactions.
The compound contains several key structural elements that contribute to its properties:
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A six-membered piperidine heterocycle with nitrogen as the heteroatom
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An ethyl substituent on the piperidine nitrogen
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A carboxamide linkage connecting the piperidine and the aryl moiety
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A 2,6-dimethylphenyl group with methyl substituents at ortho positions
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An (S) stereogenic center at the C-2 position of the piperidine ring
This molecular architecture places the compound in the chemical family of substituted piperidinecarboxamides, which includes several compounds with pharmacological activity, particularly local anesthetics and anticonvulsants. The presence of the dimethylphenyl group is particularly noteworthy, as this structural feature appears in several bioactive compounds including local anesthetics like bupivacaine .
Synthesis and Production Methods
Laboratory Synthesis Approaches
The synthesis of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- typically involves the reaction between 2,6-dimethylphenylamine and ethyl piperidine-2-carboxylate under carefully controlled conditions. This reaction requires appropriate catalysts and solvents to facilitate the formation of the desired product with high stereoselectivity.
A typical synthetic pathway includes the following steps:
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Preparation of the appropriately substituted piperidine-2-carboxylic acid precursor
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Activation of the carboxylic acid group
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Coupling with 2,6-dimethylaniline to form the amide bond
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N-ethylation of the piperidine nitrogen
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Purification to isolate the desired (S)-enantiomer
The stereoselective synthesis is particularly important, as the (S)-configuration is often associated with specific biological activities. Several approaches for controlling this stereochemistry have been developed, including the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.
Industrial Production Techniques
Industrial production of this compound and related derivatives often employs more efficient and scalable methods. These include:
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Continuous flow reactors that allow for better control of reaction parameters
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High-pressure reactors to optimize yield and stereoselectivity
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Chromatographic techniques for efficient enantiomeric separation
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Process intensification approaches to minimize waste and energy consumption
The patent literature indicates that the synthesis of related compounds such as bupivacaine involves intermediates like (S)-2-piperidinecarboxylic acid, suggesting potential synthetic commonalities with our target compound .
Comparative Analysis with Similar Compounds
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- belongs to a family of structurally related compounds with diverse applications. Table 1 provides a comparative analysis of this compound with similar molecules.
Table 1: Comparison of 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Primary Applications |
|---|---|---|---|---|
| 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- | C16H24N2O | 260.381 | (S)-stereochemistry, N-ethyl on piperidine | Research reagent, potential therapeutic properties |
| N-(2,6-dimethylphenyl)piperidine-2-carboxamide | C15H22N2O | 232.32 | Lacks N-ethyl group on piperidine | Chemical intermediate |
| Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) | C14H22N2O | 234.34 | Contains diethylamino group instead of piperidine | Local anesthetic |
| Levobupivacaine | C18H28N2O | 288.43 | Contains N-butyl instead of N-ethyl, (S)-configuration | Long-acting local anesthetic |
| N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide | C14H21N3O | 247.34 | Contains piperazine instead of piperidine | Chemical intermediate |
The structural similarities between these compounds contribute to shared pharmacological properties, though subtle differences can significantly affect potency, duration of action, and side effect profiles .
Scientific Research Applications
Role in Organic Synthesis
2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-ethyl-, (S)- serves as an important reagent in organic synthesis. Its well-defined stereochemistry and functional groups make it valuable for:
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Building more complex molecular architectures
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Developing structure-activity relationship studies
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Creating chemical libraries for drug discovery
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Investigating novel synthetic methodologies
The compound's utility stems from both its reactive functional groups and its potential to introduce stereochemical control in subsequent reactions.
Biological Research Applications
In biological research, this compound has been investigated for:
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Enzyme inhibition studies, particularly examining structure-activity relationships
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Receptor binding assays, especially concerning neurological targets
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Comparative studies with established local anesthetics
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Exploration of structure-based drug design approaches
The compound's structural features make it relevant for studies of biological systems where similar molecules have demonstrated activity .
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